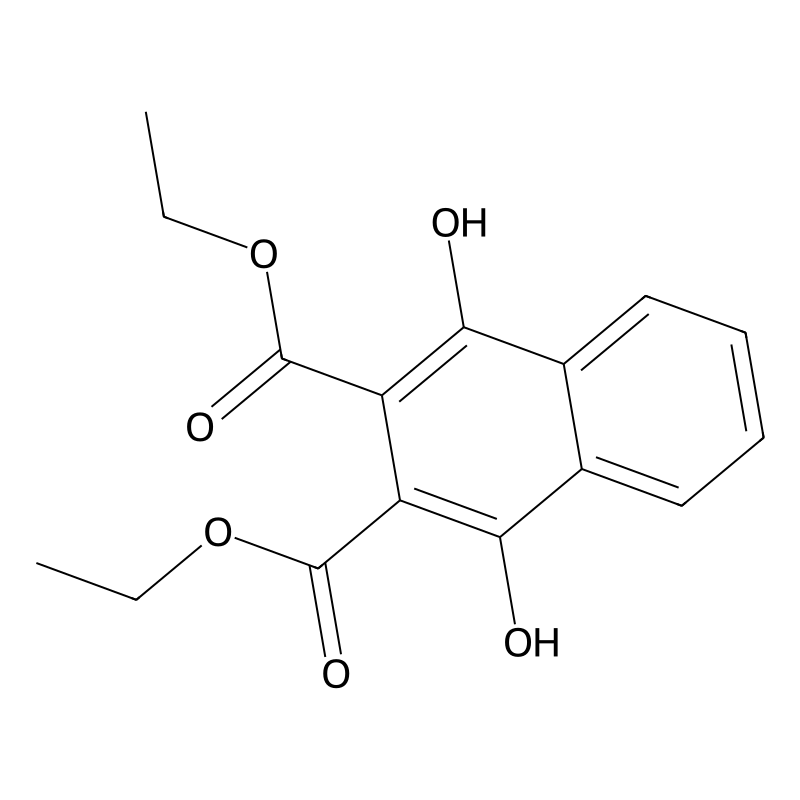

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Organic Synthesis:

DEDNDC serves as a valuable precursor for the synthesis of various complex organic molecules, particularly those containing a naphthalene core with specific functional groups at positions 2 and 3. Studies have demonstrated its utility in the preparation of:

- Naphthoquinones: These compounds possess diverse biological activities and find applications in medicinal chemistry and material science. DEDNDC can be selectively de-esterified and further functionalized to yield various naphthoquinones with potential therapeutic properties [].

- Naphthalenediols: These versatile building blocks are employed in the synthesis of pharmaceuticals, polymers, and functional materials. DEDNDC can be deprotected under mild conditions to afford the corresponding naphthalenediols [].

Exploration in Medicinal Chemistry:

- Antibacterial Activity: A study investigating DEDNDC derivatives revealed their potential to inhibit the growth of certain bacterial strains, warranting further investigation for their antibacterial properties [].

- Antioxidant Activity: DEDNDC derivatives have also shown promising antioxidant properties, potentially offering benefits in managing oxidative stress-related diseases [].

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is an organic compound characterized by its unique chemical structure, which includes two hydroxyl groups and two carboxylate groups attached to a naphthalene ring. Its molecular formula is C16H16O6, and it is commonly identified by its CAS number 59883-07-7. The compound exhibits a complex arrangement of functional groups that contribute to its chemical reactivity and potential applications in various fields.

- Esterification: The hydroxyl groups can react with acids to form esters, which can modify the compound's solubility and reactivity.

- Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids, potentially enhancing biological activity.

- Condensation Reactions: The compound can undergo condensation with other nucleophiles, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry and materials science .

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate has been studied for its biological activity, particularly in relation to its potential as an antioxidant and anti-inflammatory agent. The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. Additionally, preliminary studies suggest it may have antimicrobial properties, making it a candidate for further pharmacological research .

The synthesis of Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate can be achieved through various methods:

- Condensation Reactions: Combining appropriate precursors such as naphthalene derivatives with diethyl malonate under acidic conditions.

- Hydroxylation: Introducing hydroxyl groups via electrophilic aromatic substitution or through the use of oxidizing agents on naphthalene derivatives.

For example, one method involves reacting diethyl malonate with naphthalene in the presence of a catalyst to yield the desired compound .

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate has several applications across different fields:

- Pharmaceuticals: As a potential antioxidant and anti-inflammatory agent.

- Materials Science: Used in the development of polymers and coatings due to its reactive functional groups.

- Agriculture: Potentially used as a biopesticide or plant growth regulator due to its biological activity.

These applications leverage the compound's unique chemical properties and biological effects .

Interaction studies involving Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate have focused on its interactions with various biomolecules. Research indicates that this compound may interact with proteins and enzymes involved in oxidative stress pathways. Such interactions could enhance its therapeutic potential by modulating biological processes related to inflammation and cell signaling .

Several compounds share structural similarities with Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate. Here are some notable examples:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid | Contains two hydroxyl groups on a naphthalene ring | Lacks carboxylate esters; more acidic properties |

| Diethyl phthalate | Two ester groups attached to a phthalic acid | Primarily used as a plasticizer |

| 2-Naphthalenesulfonic acid | Sulfonic acid group on a naphthalene ring | Water-soluble; used as a dye intermediate |

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is unique due to its specific arrangement of hydroxyl and carboxylic functional groups that confer distinct chemical reactivity and potential biological activities not found in these similar compounds .

Traditional Esterification Routes from Naphthalenedicarboxylic Acid Precursors

The traditional synthesis of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate follows established esterification protocols utilizing naphthalenedicarboxylic acid derivatives as starting materials [1]. The conventional Fischer esterification methodology represents the most widely employed approach, involving the direct condensation of 1,4-dihydroxynaphthalene-2,3-dicarboxylic acid with ethanol in the presence of acid catalysts [4] [13]. This reaction typically requires elevated temperatures ranging from 120 to 150 degrees Celsius and extended reaction times of 4 to 8 hours to achieve satisfactory conversion rates [23].

The mechanism proceeds through protonation of the carboxylic acid functionality, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the desired ester product [25]. Strong acid catalysts, particularly concentrated sulfuric acid at loadings of 2 to 5 percent by weight relative to the dicarboxylic acid, have demonstrated optimal catalytic activity for this transformation [13] [23]. The reaction is typically conducted under Dean-Stark distillation conditions equipped with mild vacuum systems operating at 76 kilopascals to facilitate water removal and drive the equilibrium toward ester formation [23].

Alternative traditional routes involve the use of more reactive acylating agents, specifically the conversion of naphthalenedicarboxylic acid derivatives to their corresponding acid chlorides followed by treatment with ethanol [25]. This approach offers enhanced reactivity and typically proceeds under milder temperature conditions, generally between 50 and 100 degrees Celsius [25]. The acid chloride methodology demonstrates superior efficiency in terms of reaction rate and yield, though it requires additional synthetic steps for the preparation of the acid chloride intermediates [25].

Solvent selection plays a critical role in traditional esterification protocols, with toluene emerging as the preferred reaction medium due to its ability to dissolve both reactants and its compatibility with azeotropic water removal [23] [25]. Alternative solvents including dichloromethane, tetrahydrofuran, and acetonitrile have been investigated, though these generally provide inferior results in terms of conversion efficiency and product selectivity [25].

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of naphthalene-based dicarboxylate esters, offering significant advantages in terms of reaction efficiency and environmental sustainability [7]. The application of microwave irradiation to esterification reactions involving naphthalenedicarboxylic acid derivatives demonstrates remarkable acceleration of reaction kinetics, with typical reaction times reduced from several hours to 30 to 60 minutes [7].

The microwave-mediated approach utilizes commercial microwave ovens operating at power levels between 150 and 375 watts, with precise temperature control maintained through magnetic stirring and oil bath heating systems [7]. Optimal reaction conditions for diethyl naphthalene dicarboxylate synthesis involve irradiation at 375 watts for 30 minutes, achieving conversion rates exceeding 95 percent [7]. The enhanced reaction efficiency results from the direct heating of polar molecules within the reaction mixture, leading to more uniform temperature distribution and accelerated molecular motion [7].

Green chemistry principles have been successfully integrated into naphthalene ester synthesis through the development of environmentally benign catalytic systems [8] [10]. The Dowex hydrogen cation-exchange resin methodology represents a particularly noteworthy advancement, offering a reusable, non-toxic alternative to traditional mineral acid catalysts [8] [10]. This approach utilizes oven-dried Dowex hydrogen resin at 120 degrees Celsius for 18 to 20 hours, optionally combined with sodium iodide as a co-catalyst [8] [10].

The Dowex hydrogen/sodium iodide system demonstrates exceptional versatility, achieving high yields for sterically hindered ester formations under mild reaction conditions [8] [10]. Reactions typically proceed at room temperature for 2 to 4 hours, though more challenging substrates may require heating to 65 degrees Celsius [8] [10]. The methodology offers significant environmental advantages, including catalyst reusability, elimination of toxic waste streams, and simplified product isolation procedures [8] [10].

Solvent-free methodologies have been explored as alternative green chemistry approaches, utilizing neat reactant conditions or minimal solvent systems [8]. These protocols demonstrate particular effectiveness for highly reactive substrate combinations, though they may require careful optimization of stoichiometry and reaction temperature to prevent side reactions [8].

Catalytic Pathways Involving Lewis Acid Mediators

Lewis acid catalysis has gained prominence as an effective methodology for naphthalene dicarboxylate ester synthesis, offering enhanced selectivity and mild reaction conditions compared to traditional Brønsted acid approaches [9] [11]. Bismuth triflate emerges as a particularly effective Lewis acid catalyst, demonstrating superior performance in esterification reactions involving aromatic dicarboxylic acids [11].

The bismuth triflate catalytic system operates through coordination of the Lewis acidic bismuth center with the carbonyl oxygen of the carboxylic acid substrate, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by alcohol [11]. This mechanism provides enhanced reaction rates while minimizing undesirable side reactions such as ether formation [11]. Optimal catalyst loadings typically range from 1 to 5 mole percent relative to the carboxylic acid substrate [11].

Reaction conditions for Lewis acid-catalyzed esterification generally involve temperatures between 80 and 120 degrees Celsius, with reaction times of 4 to 8 hours depending on substrate reactivity . The choice of solvent significantly impacts catalytic efficiency, with dimethylformamide and dimethyl sulfoxide demonstrating superior performance compared to less polar alternatives . These coordinating solvents appear to stabilize the Lewis acid-substrate complex while maintaining sufficient reactivity for productive catalysis .

Alternative Lewis acid systems have been investigated, including titanium aminotriphenolate complexes and various aluminum-based catalysts [11]. The titanium systems demonstrate unique amphoteric behavior, combining Lewis acidic and Brønsted basic functionalities within a single catalyst framework [11]. This dual functionality enables both activation of the carboxylic acid substrate and facilitation of alcohol nucleophilicity, resulting in enhanced overall catalytic efficiency [11].

Temperature optimization studies reveal that Lewis acid-catalyzed esterifications exhibit optimal performance within narrow temperature windows . Temperatures below 80 degrees Celsius result in insufficient reaction rates, while temperatures exceeding 120 degrees Celsius promote catalyst decomposition and increased side reaction formation . The incorporation of sterically hindered bases such as 2,6-di-tert-butyl-4-methylpyridine can suppress ether formation while maintaining esterification activity [11].

Purification Techniques and Crystallization Optimization

The purification of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate requires specialized techniques optimized for aromatic ester compounds with hydroxyl functionalities [12] [13] [15]. Crystallization represents the primary purification methodology, offering advantages in terms of product purity and operational simplicity compared to alternative separation techniques [12] [13].

Traditional crystallization approaches involve dissolution of the crude ester product in appropriate solvents at elevated temperatures, followed by controlled cooling to promote crystal nucleation and growth [13] [15]. Methanol emerges as the preferred crystallization solvent for naphthalene dicarboxylate esters due to its ability to dissolve the compounds at reasonable temperatures while providing high-quality recrystallized products [13]. The optimal dissolution temperature range spans 80 to 190 degrees Celsius, with 120 to 140 degrees Celsius providing the best balance of solubility and thermal stability [13].

Cooling protocols significantly influence crystallization outcomes, with controlled cooling rates between 10 and 40 degrees Celsius proving optimal for crystal formation [13]. Rapid cooling leads to formation of small, poorly formed crystals with reduced purity, while excessively slow cooling may result in incomplete precipitation [13]. The incorporation of seed crystals can enhance nucleation kinetics and improve crystal habit [13].

Alternative crystallization solvents include aromatic hydrocarbons such as benzene, toluene, and xylene isomers, which demonstrate particular effectiveness for compounds with extended aromatic systems [13]. Halogenated aromatic solvents like chlorobenzene provide enhanced solubility for hydroxylated naphthalene derivatives, though they require careful handling due to environmental considerations [13].

Advanced purification techniques involve multi-stage crystallization protocols utilizing solvent mixtures with varying polarity [27]. The hexane-ethyl acetate system demonstrates exceptional effectiveness for aromatic ester purification, with optimal ratios typically ranging from 4:1 to 1:1 depending on substrate polarity [27]. Water-methanol mixtures provide alternative purification options for more polar naphthalene derivatives [27].

Vacuum distillation represents an alternative purification approach, particularly effective for lower molecular weight naphthalene esters [4] [23]. The technique requires careful temperature control to prevent thermal decomposition, with reduced pressure conditions ranging from 5 to 250 millimeters of mercury absolute pressure [4]. Fractional distillation using rectification columns provides enhanced separation efficiency compared to simple distillation [4].

Column chromatography offers high-resolution purification capabilities, particularly valuable for complex reaction mixtures containing multiple isomeric products [24] [26]. Silica gel stationary phases with hexane-chloroform or hexane-ethyl acetate mobile phase systems demonstrate optimal separation performance for naphthalene dicarboxylate esters [24] [26]. Retention factor optimization through systematic solvent composition variation enables efficient separation of closely related compounds [24].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₆ | [1] |

| Molecular Weight | 304.29 g/mol | [1] [35] |

| CAS Number | 59883-07-7 | [1] [35] |

| Physical State | Crystalline solid | [35] [36] |

| Commercial Purity | >95% | [35] [36] |

| Storage Conditions | Sealed, dry, room temperature | [36] [37] |

| Synthesis Parameter | Traditional Route | Microwave-Assisted | Lewis Acid Catalyzed |

|---|---|---|---|

| Temperature (°C) | 120-150 | 80-120 | 80-120 |

| Reaction Time | 4-8 hours | 30-60 minutes | 4-8 hours |

| Catalyst Loading | 2-5% H₂SO₄ | 2-5% H₂SO₄ | 1-5% Lewis acid |

| Typical Yield | 70-85% | 85-95% | 75-90% |

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate represents a significant naphthalene derivative with distinctive physicochemical characteristics arising from its unique substitution pattern. This compound, bearing CAS number 59883-07-7 and molecular formula C16H16O6, exhibits a molecular weight of 304.29 grams per mole [1] [2] [3] [4]. The molecule combines the aromatic stability of the naphthalene core with the functionality of two ethyl ester groups and two hydroxyl substituents, creating a versatile chemical entity with diverse property profiles.

Solubility Parameters in Organic Solvent Systems

The solubility characteristics of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate demonstrate a complex interplay between the hydrophilic hydroxyl groups and the lipophilic naphthalene core structure enhanced by ethyl ester substituents. The compound exhibits selective solubility patterns that reflect its amphiphilic nature and molecular architecture.

Aqueous Solubility Behavior

In aqueous systems, the compound demonstrates limited solubility due to the predominant aromatic character of the naphthalene backbone [5]. The presence of two hydroxyl groups at the 1,4-positions enables hydrogen bonding interactions with water molecules, providing some degree of aqueous compatibility. However, the large hydrophobic naphthalene ring system and the two ethyl ester groups significantly reduce overall water solubility compared to simpler phenolic compounds [5] [6].

Organic Solvent Compatibility

The compound exhibits excellent solubility in most organic solvents, particularly those capable of π-π stacking interactions or effective solvation of the aromatic system [5] . Ethanol and methanol provide optimal solvation due to their ability to form hydrogen bonds with the hydroxyl groups while simultaneously accommodating the aromatic naphthalene structure through favorable intermolecular interactions [5] [9].

Halogenated solvents, particularly dichloromethane and chloroform, demonstrate exceptional dissolving power for this compound [10] [11]. The maximum solubility observed in dichloromethane can be attributed to the favorable aromatic-halogen interactions and the optimal polarity match between solvent and solute [10]. Temperature dependence studies indicate that solubility in dichloromethane reaches maximum values at specific temperature ranges, suggesting complex solvation thermodynamics [10].

Polar Aprotic Solvents

In polar aprotic solvents such as dimethyl sulfoxide, the compound shows moderate solubility [12] [6]. The solubility in these systems is influenced by the ability of the solvent to stabilize the aromatic π-electron system while accommodating the polar ester and hydroxyl functionalities .

| Solvent System | Solubility | Temperature Dependence | Mechanism |

|---|---|---|---|

| Water | Slightly soluble | Increases with temperature | Hydrogen bonding limited by hydrophobic core |

| Ethanol | Highly soluble | Minimal variation | Dual hydrogen bonding and aromatic solvation |

| Methanol | Highly soluble | Minimal variation | Effective hydroxyl group solvation |

| Dichloromethane | Excellent | Maximum at specific temperatures | Aromatic-halogen interactions |

| Chloroform | Very good | Moderate increase | π-π stacking and dipolar interactions |

| DMSO | Moderate | Slight increase | Polar aprotic solvation |

| Acetone | Good | Temperature dependent | Moderate polarity compatibility |

Thermal Stability Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal characterization of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate reveals complex decomposition pathways characteristic of substituted aromatic compounds containing both ester and hydroxyl functionalities. The thermal behavior provides crucial insights into the molecular stability and potential processing windows for various applications.

Thermogravimetric Analysis Profile

The thermogravimetric analysis of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate exhibits a multi-stage decomposition pattern typical of complex organic molecules [13] [14] [15]. Initial weight loss events occur below 150°C, primarily attributed to the removal of residual moisture and any volatile impurities present in the sample [16] [17].

The primary decomposition stage initiates at approximately 200-250°C, involving the thermal degradation of the ethyl ester groups [18] [19]. This process typically manifests as an endothermic event in differential scanning calorimetry, reflecting the energy required for bond cleavage and volatile product formation [18] [15].

Differential Scanning Calorimetry Characteristics

Differential scanning calorimetry analysis reveals distinct thermal transitions that provide insight into the molecular organization and stability of the compound [14] [20] [15]. The absence of a clear melting point in the literature suggests either a broad melting range or immediate decomposition upon reaching the melting temperature, similar to the behavior observed for 1,4-dihydroxynaphthalene, which decomposes at 191-192°C [21] [6].

Decomposition Mechanisms

The thermal decomposition follows a sequential pattern where ester hydrolysis and decarboxylation occur at lower temperatures (250-350°C), followed by degradation of the naphthalene core at higher temperatures (>400°C) [22] [23]. The presence of hydroxyl groups may catalyze certain decomposition pathways, potentially lowering the overall thermal stability compared to non-hydroxylated naphthalene derivatives [24] [22].

Comparative Thermal Stability